molecular formula C8H10ClNO B1600718 4-Chloro-5-methoxy-2-methylaniline CAS No. 62492-42-6

4-Chloro-5-methoxy-2-methylaniline

Cat. No. B1600718
CAS RN: 62492-42-6
M. Wt: 171.62 g/mol
InChI Key: JABOOSPOIFZIGG-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylaniline is a chemical compound with the linear formula C8H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in synthesizing dyes .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-methoxy-2-methylaniline is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .

Safety And Hazards

4-Chloro-5-methoxy-2-methylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-5-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABOOSPOIFZIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489543
Record name 4-Chloro-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-methylaniline

CAS RN

62492-42-6
Record name 4-Chloro-5-methoxy-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62492-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide (7.02 g) in ethanol (50 mL) was added 2 mol/L aqueous sodium hydroxide solution at room temperature, and the mixture was stirred at external temperature of 80° C. for 30 minutes. The reaction mixture was left to be cooled and concentrated under reduced pressure. To the residue was added water, and the mixture was stirred for 1 hour. The precipitate was collected by filtration, washed with water, and then dried under reduced pressure to obtain the title compound (4.15 g). 1H-NMR (CDCl3) δ ppm: 2.08 (3H, s), 3.40-3.82 (2H, br), 3.83 (3H, s), 6.29 (1H, s), 6.99-7.04 (1H, m).
Name
N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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